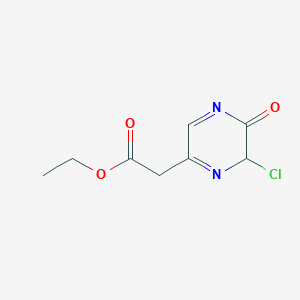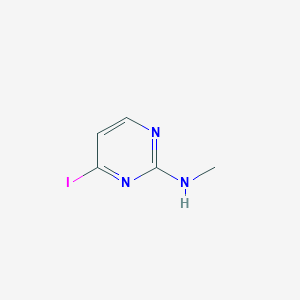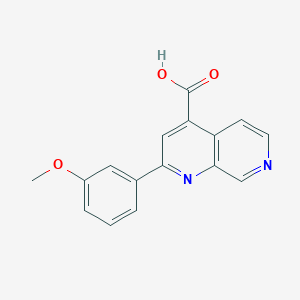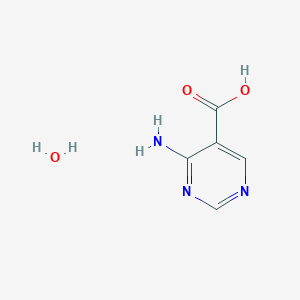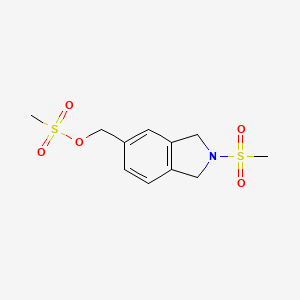![molecular formula C20H17NO6 B12955723 (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate is an organic compound characterized by its complex structure, which includes a phthalimide group, a methoxy group, and a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate typically involves multiple steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide derivative.
Introduction of the Oxymethyl Group: The phthalimide derivative is then reacted with a suitable reagent to introduce the oxymethyl group.
Formation of the Propenoate Moiety: The final step involves the reaction of the intermediate with methoxyacetic acid or its derivatives under specific conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon or reagents such as halogens and acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
Ethyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its properties.
Methyl 2-[phthalimidooxymethylphenyl]-3-ethoxypropenoate: Contains an ethoxy group instead of a methoxy group, which may influence its chemical behavior.
Uniqueness
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate is unique due to its specific (E)-configuration and the presence of both phthalimide and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H17NO6 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
methyl (E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C20H17NO6/c1-25-12-17(20(24)26-2)14-8-4-3-7-13(14)11-27-21-18(22)15-9-5-6-10-16(15)19(21)23/h3-10,12H,11H2,1-2H3/b17-12+ |
Clave InChI |
IISUUWFMQBRHLI-SFQUDFHCSA-N |
SMILES isomérico |
CO/C=C(\C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O)/C(=O)OC |
SMILES canónico |
COC=C(C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


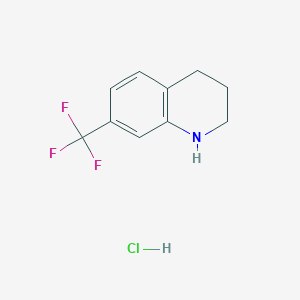
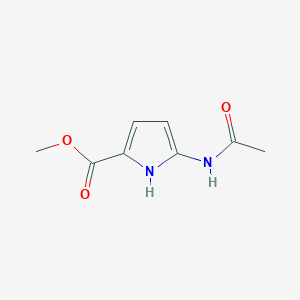
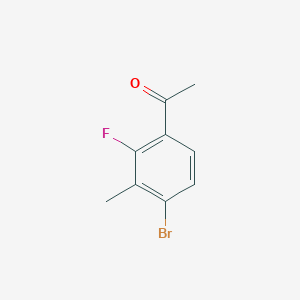
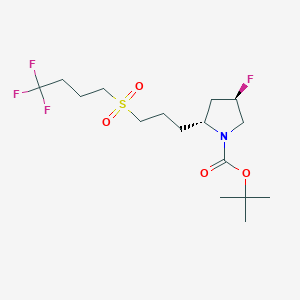
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
